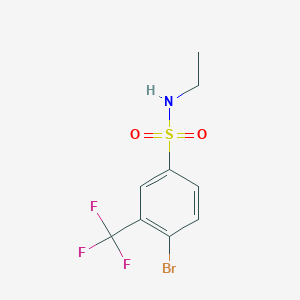
4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide
説明
“4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C9H9BrF3NO2S and a molecular weight of 332.14 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide” consists of a benzene ring substituted with a bromo group, an ethylsulfonamide group, and a trifluoromethyl group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide” is a solid compound . Its melting point is between 185-189 °C . More detailed physical and chemical properties, such as its solubility in various solvents or its spectral data, were not available in the sources I found.科学的研究の応用
Applications in Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy : A derivative of benzenesulfonamide, specifically zinc phthalocyanine substituted with benzenesulfonamide, has been studied for its potential in photodynamic therapy. This therapy is particularly useful in cancer treatment due to the compound's significant singlet oxygen quantum yield and good fluorescence properties. These characteristics make it a viable candidate for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Catalysis
- Bromoamidation of Olefins : Research indicates the utility of benzenesulfonamide derivatives in the bromoamidation of unactivated olefins. This process, which is both catalyst-free and metal-free, uses 4-(Trifluoromethyl)benzenesulfonamide and N-bromosuccinimide, highlighting its applications in organic synthesis and chemical transformations (Yu, Chen, Cheng, & Yeung, 2015).
Therapeutic Potential and Drug Synthesis
- Anti-Inflammatory and Anticancer Properties : A series of novel benzenesulfonamide derivatives have been synthesized and evaluated for their potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies underscore the versatility of benzenesulfonamide derivatives in pharmaceutical research (Küçükgüzel et al., 2013).
Structural and Photophysical Studies
- Structural Characterization : The structural properties of compounds with benzenesulfonamide groups have been extensively characterized, providing valuable insights into their potential applications in various fields. These studies include analyzing the molecular structure, spectroscopic properties, and photophysicochemical properties, vital for understanding the compound's behavior in different applications (De-ju, 2015; Öncül, Öztürk, & Pişkin, 2021).
Applications in Asymmetric Alkylation Reactions
- Catalytic Activity in Alkylation : Benzenesulfonamides, when used as quaternization reagents, have shown high enantioselective catalytic activity in asymmetric benzylation reactions. This finding is significant in the field of organic chemistry, where selective reactions are crucial for synthesizing complex molecules (Itsuno, Yamamoto, & Takata, 2014).
Safety And Hazards
In terms of safety and hazards, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes when handling "4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide" . Personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, it’s crucial to prevent further spillage or leakage and to avoid letting the chemical enter drains .
特性
IUPAC Name |
4-bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQIKMVDGYVIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674358 | |
| Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
1020252-99-6 | |
| Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)

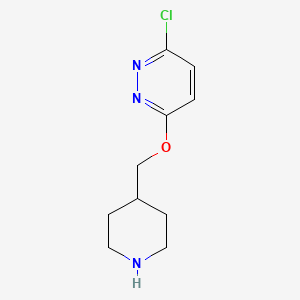
![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)


![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1421035.png)
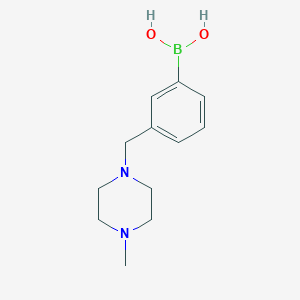
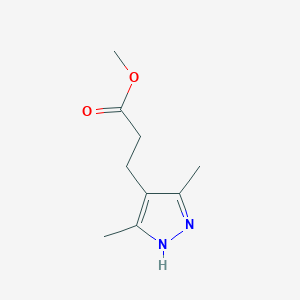
![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)
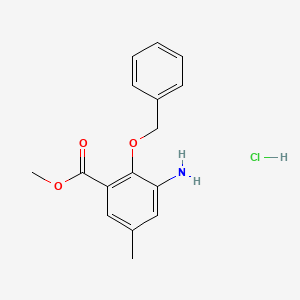
![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)
![Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B1421044.png)